N-{5-[(2,4-difluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide
Description
N-{5-[(2,4-difluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide is a synthetic organic compound with the molecular formula C20H16F2N2O4S . This compound is characterized by the presence of a benzamide group, a methoxyphenyl group, and a difluorophenylsulfamoyl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-[5-[(2,4-difluorophenyl)sulfamoyl]-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O4S/c1-28-19-10-8-15(12-18(19)23-20(25)13-5-3-2-4-6-13)29(26,27)24-17-9-7-14(21)11-16(17)22/h2-12,24H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLIYVXUAOCRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{5-[(2,4-difluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-{5-[(2,4-difluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{5-[(2,4-difluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(2,4-difluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological context and the target enzymes or receptors .
Comparison with Similar Compounds
N-{5-[(2,4-difluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide can be compared with other similar compounds, such as:
N-(2,6-Difluorobenzyl)-4-sulfamoylbenzamide: This compound also contains a difluorobenzyl group and a sulfamoyl group, but differs in its overall structure and specific chemical properties.
MGAT2 Inhibitor, Cpd24d: This compound is an indoline derivative that acts as a potent inhibitor of acyl CoA:monoacylglycerol acyltransferase 2 (MGAT2), displaying good microsomal stability and desirable pharmacokinetic properties.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
